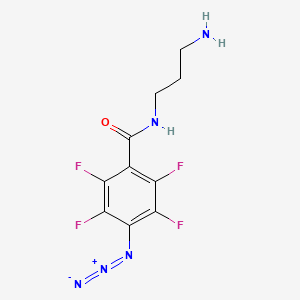
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a synthetic organic compound characterized by the presence of an azido group and multiple fluorine atoms on a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Formation of Benzamide: The aminopropyl group is then attached to the benzene ring through an amide bond formation, typically using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the azido group is converted to an amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide: shares similarities with other azido and fluorinated benzamides, such as:
Uniqueness
- The combination of the azido group and multiple fluorine atoms on the benzamide structure makes this compound unique. This combination imparts distinct chemical reactivity and binding properties, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
201464-12-2 |
|---|---|
分子式 |
C10H9F4N5O |
分子量 |
291.21 g/mol |
IUPAC名 |
N-(3-aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C10H9F4N5O/c11-5-4(10(20)17-3-1-2-15)6(12)8(14)9(7(5)13)18-19-16/h1-3,15H2,(H,17,20) |
InChIキー |
IMNHGKRUBPBBBN-UHFFFAOYSA-N |
正規SMILES |
C(CN)CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


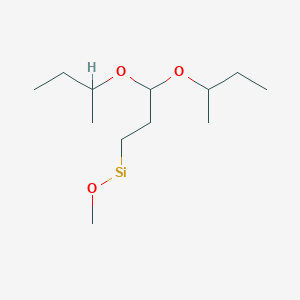
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
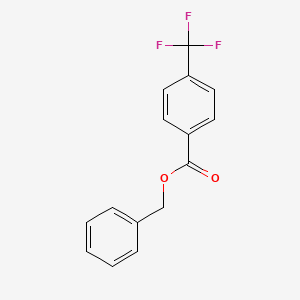

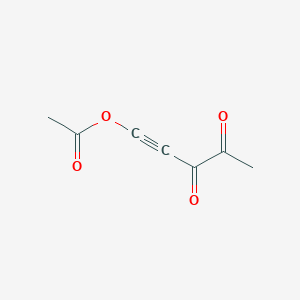
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
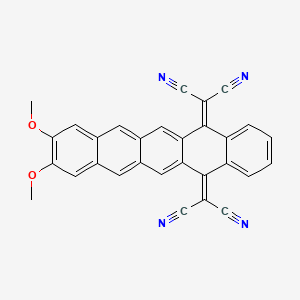
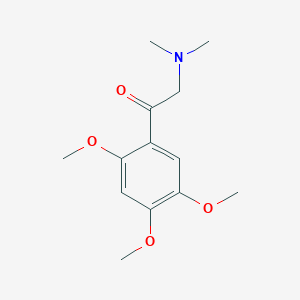

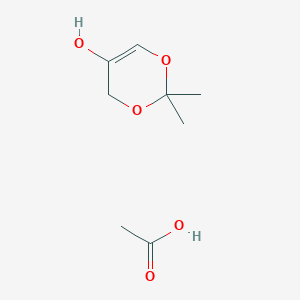
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
